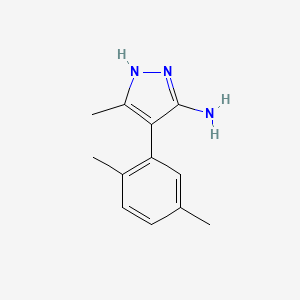

4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-8(2)10(6-7)11-9(3)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYVWJORCPQSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(NN=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, also known as 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylphenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. The reaction conditions can be optimized for yield and purity. Various methods have been reported in the literature, including solvent-free synthesis and microwave-assisted techniques to enhance efficiency and reduce reaction times.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A series of studies have demonstrated that compounds similar to this compound show inhibitory activity against various cancer cell lines. For instance, the compound has been evaluated for its effects on BRAF(V600E) mutation positive cells, which are prevalent in melanoma and other cancers. The structure-activity relationship (SAR) studies highlight that modifications on the pyrazole ring can enhance potency against specific cancer targets .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring nitric oxide production and cytokine release in cell cultures. Compounds within this class have shown promise in inhibiting lipopolysaccharide (LPS)-induced inflammation in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been assessed for their antimicrobial properties. Studies have reported moderate to excellent activities against a range of bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of pyrazole derivatives including this compound against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated that the compound exhibited an IC50 value in the low micromolar range, demonstrating significant cytotoxic effects compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory activity, this compound was tested for its ability to inhibit TNF-alpha production in macrophages stimulated with LPS. The compound showed a dose-dependent reduction in TNF-alpha levels, supporting its potential as an anti-inflammatory agent .

Research Findings Summary

| Activity | IC50 Value | Cell Line/Target | Mechanism |

|---|---|---|---|

| Antitumor | Low µM | HeLa, Caco-2 | Induces apoptosis |

| Anti-inflammatory | Varies | Macrophages | Inhibits TNF-alpha production |

| Antimicrobial | Moderate | Various bacteria/fungi | Disruption of cell membrane integrity |

Scientific Research Applications

The compound 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a member of the pyrazole class of compounds, which has garnered attention in various fields of research due to its diverse applications. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies, while ensuring a broad range of authoritative sources.

Key Properties

- Molecular Weight : 228.29 g/mol

- Solubility : Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

- Melting Point : Specific melting point data may vary; further experimental determination is often required.

Pharmaceutical Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible therapeutic effects.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory properties. A study evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential application in treating inflammatory diseases .

Agricultural Chemistry

The compound has also been explored for its agrochemical properties, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A series of experiments were conducted to assess the herbicidal efficacy of this compound against common weeds. The findings revealed that at certain concentrations, the compound effectively inhibited weed growth without adversely affecting crop yield .

Material Science

The compound's unique chemical properties have led to its investigation in material science, particularly in synthesizing new polymers or composite materials.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Excellent |

Research indicates that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, making it suitable for various industrial applications .

Biochemical Research

In biochemistry, the compound has been studied for its interaction with biological targets, including enzymes and receptors.

Case Study: Enzyme Inhibition

A notable study focused on the inhibition of specific enzymes related to metabolic pathways by this compound. The results demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, indicating potential use as a biochemical tool or therapeutic agent .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine (CAS 1247575-27-4)

- Structural Difference : The substituents are at positions 1 and 5 of the pyrazole ring, compared to positions 4 and 3 in the target compound.

- Impact: Positional isomerism can significantly alter steric and electronic interactions.

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6)

5-(3,5-Dimethoxyphenyl)-2H-pyrazol-3-ylamine

- Structural Difference : Methoxy groups (electron-donating) replace methyl groups (electron-neutral) on the phenyl ring.

Antitumor Activity

- A spirobenzofuranone-pyrazole hybrid with a 2,5-dimethylphenyl group (Figure 7.1 in ) showed enhanced antitumor activity over celecoxib. The dimethylphenyl group likely contributes to improved steric complementarity with cancer-related COX-2 enzymes .

Physicochemical and Structural Data

Table 1: Comparative Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | clogP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C12H15N3 | 201.27 | ~3.5 | 4-(2,5-dimethylphenyl), 3-methyl |

| 1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine | C12H15N3 | 201.27 | ~3.5 | 1-(2,5-dimethylphenyl), 5-methyl |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | C10H11N3 | 173.22 | ~2.0 | 1-phenyl, 3-methyl |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | C19H17NO2 | 291.35 | ~4.2 | 2,5-dimethylphenyl, hydroxynaphthamide |

*clogP estimated using fragment-based methods.

Research Tools and Structural Analysis

- Crystallography : SHELX software () is widely used for determining hydrogen-bonding patterns and molecular conformations. For example, hydrogen bonds between the pyrazole amine and sulfonamide groups in related compounds () were critical for stabilizing crystal structures .

- Computational Modeling : Tools like WinGX () aid in analyzing steric and electronic effects of substituents on binding affinities.

Preparation Methods

Reflux Reaction of Hydrazines with β-Keto Esters

One of the prominent methods involves the reaction of substituted hydrazines with β-keto esters, such as ethyl acetoacetate, under reflux conditions. This approach is well-documented for synthesizing pyrazolone derivatives, which can be further functionalized to obtain the target compound.

- Starting materials: 2,5-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate.

- Reaction conditions: Reflux in water or ethanol for 3-5 hours, most optimally around 4 hours.

- Post-reaction processing: The crude product is dissolved in an isopropanol-water mixture (2:1 volume ratio), refluxed for 30 minutes, then cooled to precipitate the product.

- Purification: Filtration yields a white powder with high purity.

This method benefits from reduced organic solvent use, shorter reaction times, and straightforward purification, making it suitable for large-scale synthesis.

Multicomponent Domino Reactions with Arylglyoxals and Pyrazol-5-amines

Recent advances have demonstrated the utility of multicomponent domino reactions involving arylglyoxals and pyrazol-5-amine derivatives for constructing complex pyrazole frameworks efficiently.

- Reactants: Arylglyoxals and pyrazol-5-amine derivatives, such as 3-methylpyrazol-5-amine.

- Conditions: Reactions typically conducted in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) as a catalyst at elevated temperatures (~120°C).

- Reaction time: Usually completed within 20-25 minutes.

- Outcome: Formation of fused pyrazole derivatives, which can be further modified to produce 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine.

This pathway offers high selectivity and the ability to incorporate various substituents, including methyl groups at specific positions.

Direct N-Substituted Pyrazole Synthesis from Primary Amines

A novel approach involves the direct synthesis of N-substituted pyrazoles from primary aromatic or aliphatic amines, which can be adapted for the target compound.

- Reactants: Primary amines such as 3-methyl-1H-pyrazol-5-amine derivatives.

- Conditions: Mild conditions with no inorganic reagents, often involving reflux in suitable solvents like ethanol or acetic acid.

- Reaction time: Short durations, typically less than 2 hours.

- Mechanism: Nucleophilic substitution or condensation reactions leading to N-alkyl or N-aryl pyrazoles.

This method is advantageous due to its simplicity, mild conditions, and broad substrate scope, making it suitable for synthesizing derivatives like this compound.

Data Summary and Comparative Table

| Method | Starting Materials | Reaction Conditions | Reaction Time | Purification | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reflux with hydrazines and β-keto esters | 2,5-dimethylphenylhydrazine hydrochloride, ethyl acetoacetate | Reflux in water/ethanol, 3-5 hours | 3-5 hours | Filtration, crystallization | Simple, scalable, high yield | Organic solvent use, moderate reaction time |

| Multicomponent domino reactions | Arylglyoxals, pyrazol-5-amine derivatives | DMF, p-TsOH, 120°C | 20-25 min | Chromatography | High selectivity, structural diversity | Requires specific catalysts and conditions |

| Direct amine substitution | Primary amines, suitable solvents | Mild reflux | <2 hours | Recrystallization | Mild, straightforward, versatile | Substrate scope limited by reactivity |

Research Findings and Notes

- The method involving reflux of hydrazines with β-keto esters is well-established for pyrazolone synthesis, which can be selectively functionalized to obtain the target compound.

- Multicomponent reactions provide rapid access to complex fused pyrazole derivatives, with high regioselectivity and functional group tolerance.

- Direct substitution methods are emerging as efficient alternatives, especially suitable for synthesizing N-alkylated pyrazoles with minimal reagents and under mild conditions.

Q & A

Q. What are common synthetic routes for preparing 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine and its analogs?

The compound is typically synthesized via multi-step protocols involving cyclization, oxidation, and substitution. For example, halogenated pyrazole derivatives can be generated from thiourea precursors through cyclization (e.g., using ammonium thiocyanate) and subsequent functionalization . Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are often prepared via Vilsmeier–Haack formylation and acylation . Hydrazine derivatives are also employed in condensation reactions with ketones or aldehydes to form pyrazole cores .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

X-ray crystallography is the gold standard for structural confirmation. For instance, analogs like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been characterized using single-crystal diffraction, with refinement performed via SHELXL software to resolve bond lengths and angles . Spectroscopic methods (IR, NMR) are used preliminarily to verify functional groups and regiochemistry .

Q. What in vitro assays are used to evaluate the biological activity of pyrazole-5-amine derivatives?

Common assays include:

- Antitubercular activity : Testing against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays .

- Antibacterial screening : Agar diffusion or broth dilution methods against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations (IC50) .

Advanced Research Questions

Q. How can conflicting bioactivity data for structurally similar pyrazole-5-amine analogs be resolved?

Discrepancies often arise from substituent effects or assay conditions. For example, electron-withdrawing groups (e.g., halogens) on the phenyl ring may enhance antitubercular activity, while methoxy groups reduce solubility . Systematic structure-activity relationship (SAR) studies, combined with computational modeling (e.g., molecular docking to target enzymes like enoyl-ACP reductase), can rationalize these differences . Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Q. What strategies optimize crystallization for X-ray studies of pyrazole derivatives with flexible substituents?

- Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal quality.

- Temperature control : Gradual cooling from saturated solutions minimizes disorder.

- Hydrogen bonding : Introduce polar groups (e.g., -NH2) to stabilize lattice interactions, as seen in 3-phenyl-1,2,4-triazol-5-amine cocrystals . SHELXL refinement parameters (e.g., TWIN and BASF commands) can resolve twinning issues common in flexible molecules .

Q. How do steric and electronic effects influence regioselectivity in pyrazole functionalization?

Steric hindrance at the 3- and 5-positions often directs electrophilic substitution to the 4-position. For example, bulky 2,5-dimethylphenyl groups in this compound limit reactivity at adjacent sites, favoring selective acylation or alkylation at the 1-position . Electronic effects from electron-donating methyl groups further activate the pyrazole ring for nucleophilic attacks .

Methodological Considerations

Q. What computational tools are recommended for analyzing hydrogen-bonding patterns in pyrazole crystals?

Graph-set analysis (as per Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., chains, rings) to predict packing behavior . Software like Mercury (CCDC) visualizes interactions, while Gaussian or ORCA calculates interaction energies for key bonds (e.g., N–H···O/N) .

Q. How can reaction yields be improved in multi-step pyrazole syntheses?

- Stepwise monitoring : Use TLC or HPLC to isolate intermediates and minimize side reactions.

- Catalyst optimization : Lewis acids (e.g., ZnCl2) enhance cyclization efficiency in Vilsmeier–Haack reactions .

- Microwave-assisted synthesis : Reduces reaction times for steps like hydrazone formation, improving yields from ~60% to >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.